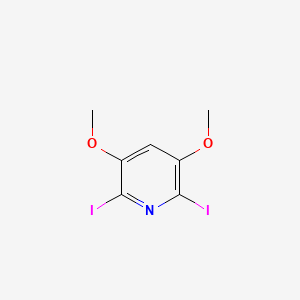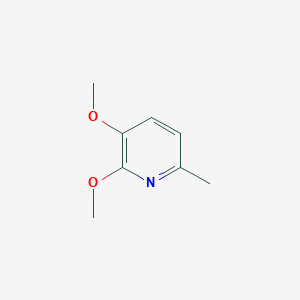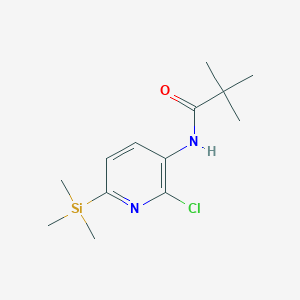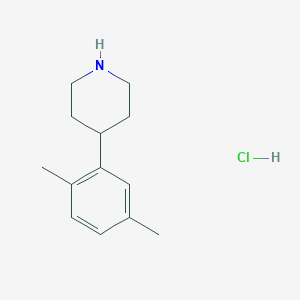![molecular formula C12H18ClN3OSi B1389937 4-氯-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 941685-26-3](/img/structure/B1389937.png)
4-氯-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶
概述
描述
“4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of NaH with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in THF . Another method involves the condensation of 2-acetamido-4-chloropyrrolo [2,3-d]pyrimidine with (2-acetoxyethoxy)methyl bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a 4-chloro substituent and a 7-((2-(trimethylsilyl)ethoxy)methyl) substituent . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .科学研究应用
抗增殖和抗病毒活性
研究表明,4-氯-7H-吡咯并[2,3-d]嘧啶的衍生物表现出显着的抗增殖和抗病毒活性。研究表明,某些衍生物可以抑制细胞生长,并对人类巨细胞病毒和单纯疱疹病毒 1 型具有活性。这些化合物经过测试,证明它们具有在体外抑制 L1210 细胞生长的能力,并表现出不同程度的细胞毒性,表明具有抗病毒药物开发的潜力(Pudlo 等,1990)。
合成和结构研究
多项研究集中于合成各种 4-氯-7H-吡咯并[2,3-d]嘧啶衍生物,探索不同的取代基及其对这些化合物的化学和物理性质的影响。这些研究有助于理解吡咯并嘧啶衍生物的结构和功能方面,这对它们在药物化学中的潜在应用至关重要(Saxena 等,1988)。
新型化合物开发
研究人员合成了新型吡咯并[2,3-d]嘧啶衍生物,作为进一步化学研究的潜在前体。这些化合物因其在创造具有独特性质和应用的新分子的潜力而受到探索。这些衍生物的合成为探索具有多种生物活性的新药和化学品开辟了途径(Williams 和 Brown,1995)。
酶抑制研究
研究还探索了吡咯并[2,3-d]嘧啶衍生物对特定酶的抑制活性。例如,已经合成了 2-氨基-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮的 N-甲基异构体,并发现它们可以抑制来自牛奶的黄嘌呤氧化酶。此类研究对于理解这些化合物的生化相互作用及其潜在治疗应用至关重要(Seela 等,1984)。
抗菌性能
一些基于吡咯并[2,3-d]嘧啶结构合成的化合物已经过评估,以确定其抗菌性能。鉴于抗生素耐药性不断增加,这项研究在寻找新的抗生素和抗菌剂方面具有重要意义(Abdel-Mohsen 和 Geies,2008)。
作用机制
Mode of Action
It is known that the compound contains a trimethylsilyl group, which is often used in organic chemistry to protect reactive hydroxyl groups . This suggests that the compound might interact with its targets by releasing the trimethylsilyl group and exposing a reactive site.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the trimethylsilyl group might influence its bioavailability, as these groups are often used to improve the solubility of compounds in organic solvents .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the trimethylsilyl group can be removed under acidic conditions , which might activate the compound or alter its activity.
属性
IUPAC Name |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBDBLXIRAQZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673881 | |
| Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941685-26-3 | |
| Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B1389854.png)
![Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389855.png)
![2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389856.png)
![2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389857.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1389858.png)



![2-Bromo-N-[4-(heptyloxy)phenyl]acetamide](/img/structure/B1389865.png)
![2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide](/img/structure/B1389869.png)
![3-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389871.png)

![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)